2-Methyl-5-morpholinoaniline
Overview
Description
2-Methyl-5-morpholinoaniline is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is characterized by the presence of a morpholine ring attached to an aniline moiety, with a methyl group at the second position of the benzene ring
Preparation Methods
The synthesis of 2-Methyl-5-morpholinoaniline typically involves the reaction of 2-methyl-5-nitroaniline with morpholine under specific conditions. The nitro group is reduced to an amine, and the morpholine ring is introduced through nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-5-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro group (if present in intermediates) to form the amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-morpholinoaniline is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-morpholinoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity and specificity, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
2-Methyl-5-morpholinoaniline can be compared with other similar compounds, such as:
2-Methyl-5-morpholin-4-ylaniline: Similar structure but different substitution pattern.
3-Fluoro-4-morpholinoaniline: Contains a fluorine atom instead of a methyl group.
4-Morpholinoaniline: Lacks the methyl group on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-5-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGWHGZKMGPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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